1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide
Description
This compound features a central azetidine ring (4-membered nitrogen heterocycle) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is linked to a 3-(1H-imidazol-1-yl)propyl chain, while the azetidine’s 1-position is functionalized with a 3,4-difluorobenzoyl moiety. The imidazolylpropyl group is a common pharmacophore in bioactive molecules, often contributing to hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(3-imidazol-1-ylpropyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-14-3-2-12(8-15(14)19)17(25)23-9-13(10-23)16(24)21-4-1-6-22-7-5-20-11-22/h2-3,5,7-8,11,13H,1,4,6,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWTKRHJJYSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide typically involves multiple steps, including the formation of the azetidine ring, the introduction of the difluorobenzoyl group, and the attachment of the imidazole ring. The synthetic route may involve the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorobenzoyl Group: This step may involve the use of difluorobenzoyl chloride and suitable base catalysts.
Attachment of the Imidazole Ring: This can be accomplished through nucleophilic substitution reactions using imidazole derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluorobenzoyl group may enhance the compound’s binding affinity and specificity. The azetidine ring contributes to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s azetidine ring distinguishes it from structurally related benzamide derivatives (e.g., compounds 5–9 in ), which feature aromatic or aliphatic acyl groups. For example:
- Compound 6 (): Substituted with a 4-fluorobenzoyl group, lacking the azetidine ring.
- Compound 8 (): Contains a 4-nitrobenzoyl group, introducing a strong electron-withdrawing nitro substituent.
- Compound : Features a dimethylcyclopropane-carboxamide core instead of azetidine, which may alter conformational rigidity and steric effects .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Critical Analysis of Evidence Gaps
- Activity Data: No IC50 or in vivo efficacy data are provided for the target compound, limiting direct pharmacological comparisons.
Biological Activity
1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Fluorinated benzoyl moiety : Enhancing lipophilicity and metabolic stability.
- Imidazole group : Known for its ability to interact with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.
- Receptor Binding : The compound may interact with specific receptors involved in various signaling pathways, impacting cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (M) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Significant inhibition of cell proliferation | |
| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth | |
| Antiviral | Herpes Simplex Virus | Reduced viral replication |
Case Studies
- Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound demonstrated significant antiproliferative effects at concentrations as low as M. This suggests potential as a chemotherapeutic agent targeting breast cancer cells.
- Antimicrobial Effects : Research has indicated that the compound exhibits antimicrobial properties against Staphylococcus aureus. At a concentration of M, it effectively inhibited bacterial growth, highlighting its potential utility in treating infections.
- Antiviral Properties : The compound has shown efficacy against the herpes simplex virus in vitro, with results indicating reduced viral replication at concentrations around M. This positions it as a candidate for further antiviral drug development.
Research Findings
Recent studies have highlighted the following findings regarding the compound's biological activity:
- Structure-Activity Relationship (SAR) : Variations in the azetidine structure and substitutions on the benzoyl moiety significantly influence biological activity. For instance, fluorination enhances both lipophilicity and receptor binding affinity.
- Pharmacokinetics and ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown favorable profiles for this compound, suggesting good bioavailability and low toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
